molecular formula C14H20N2O2 B7511799 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one

1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No. B7511799
M. Wt: 248.32 g/mol
InChI Key: CDJUUVCHNPNZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one, also known as HPPMP, is a synthetic compound that has been widely used in scientific research. HPPMP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one acts as a selective inhibitor of the dopamine transporter, which results in an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration has been found to result in various physiological and behavioral effects, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been found to exhibit various biochemical and physiological effects, including an increase in dopamine release, an increase in dopamine receptor activation, and an increase in dopamine-related gene expression. These effects have been found to be dependent on the dose and duration of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one exposure.

Advantages and Limitations for Lab Experiments

1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has several advantages for lab experiments, including its high selectivity for the dopamine transporter and its ability to increase dopamine concentration in the synaptic cleft. However, 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one also has several limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the use of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one in scientific research. One area of interest is the study of the role of the dopamine transporter in various neuropsychiatric disorders, including addiction and depression. Another area of interest is the development of new compounds that can selectively target the dopamine transporter and other neurotransmitter systems.
Conclusion
In conclusion, 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic compound that has been widely used in scientific research to study the function of various neurotransmitter systems, including the dopamine system. 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one in scientific research, including the study of its role in neuropsychiatric disorders and the development of new compounds that can selectively target neurotransmitter systems.

Synthesis Methods

1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one can be synthesized using a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with piperazine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acetylation of the resulting amine with acetic anhydride to yield 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one.

Scientific Research Applications

1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been widely used in scientific research as a tool to study the function of various neurotransmitter systems, including the dopamine system. 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been found to selectively bind to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This property of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been used to study the role of the dopamine transporter in various physiological and pathological conditions.

properties

IUPAC Name

1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11(2)14(18)16-9-7-15(8-10-16)12-5-3-4-6-13(12)17/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJUUVCHNPNZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one

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